molecular formula C22H19N3O4 B3316199 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 953208-72-5

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3316199
CAS RN: 953208-72-5
M. Wt: 389.4 g/mol
InChI Key: QYHDXZIMSOTZBL-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been reported to have anti-inflammatory properties . This suggests that “F2493-0623” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . This suggests that “F2493-0623” could potentially be used in cancer treatment. In fact, one study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . This suggests that “F2493-0623” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . A similar compound, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, was synthesized and evaluated for its antioxidant activity .

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial properties . This suggests that “F2493-0623” could potentially be used in the treatment of microbial infections.

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic activity . This suggests that “F2493-0623” could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been reported to have antimalarial properties . This suggests that “F2493-0623” could potentially be used in the treatment of malaria.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets within the body.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. For instance, it could potentially interfere with the polymerization of tubulin, similar to other indole derivatives .

Result of Action

Some indole derivatives have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that this compound could potentially have similar cellular and molecular impacts.

properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-20(17-8-3-4-9-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-6-5-7-16(10-14)28-2/h3-11,24H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHDXZIMSOTZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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